molecular formula C9H8FNO4 B2777652 2-(2-Fluoro-4-nitrophenyl)propanoic acid CAS No. 111196-84-0

2-(2-Fluoro-4-nitrophenyl)propanoic acid

Cat. No. B2777652
CAS RN: 111196-84-0
M. Wt: 213.164
InChI Key: RDQCPNADYHADDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Fluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.16 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluoro-4-nitrophenyl)propanoic acid” are not fully detailed in the search results. The compound has a molecular weight of 213.16 . Other properties like boiling point and storage conditions were not specified in the search results .

Scientific Research Applications

Chemical Interactions and Spectra Analysis

2-Fluoro-5-nitrobenzonitrile, closely related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, has been investigated for its reactivity with amines, amino acids, and NH-heteroaromatic compounds. These studies provide valuable insights into the chemical interactions and proton magnetic resonance spectra of the resulting derivatives, contributing to our understanding of the structural and dynamic properties of these compounds (Wilshire, 1967).

Chiral Derivatizing Agent

The enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been separated and utilized as a chiral derivatizing agent. The significant fluorine chemical shift differences between the diastereoisomers of esters and amides prepared from this acid provide a method for chiral analysis, which is crucial for understanding and developing asymmetric synthesis and chiral drugs (Hamman, 1993).

Radiochemical Studies

Research into the radiosynthesis of O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, a surrogate of the chemical warfare agent sarin, has been conducted. This study contributes to the development of novel radiolabeled organophosphate acetylcholinesterase inhibitors, enabling the exploration of organophosphate modes of action with PET imaging in vivo. This research provides insights into the radiochemical properties and potential biomedical applications of compounds structurally related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid (Hayes et al., 2018).

Photoreaction and Photostability Studies

The photoreaction and photostability of compounds like flutamide, containing a nitrophenyl moiety similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been studied in different solvents. These studies reveal the various photoreaction pathways and the production of reactive intermediates, contributing to our understanding of the photochemical behavior of these compounds (Watanabe et al., 2015).

Biochemical Photoprobes

2-Fluoro-4-nitrophenyl ethers, structurally similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been explored for their potential as biochemical photoprobes. The study of their photosubstitutions with various nucleophiles sheds light on their preparative results and thermal stability, indicating their potential utility in biochemical applications (Pleixats et al., 1989).

Future Directions

The future directions or applications of “2-(2-Fluoro-4-nitrophenyl)propanoic acid” are not specified in the search results. As a research chemical, its potential uses could be subject to ongoing investigation .

Mechanism of Action

Target of Action

It’s structurally similar to flurbiprofen , which primarily targets prostaglandin synthetase , an enzyme involved in the inflammatory response.

Mode of Action

Based on its structural similarity to flurbiprofen , it may also act by inhibiting prostaglandin synthetase . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If it acts similarly to flurbiprofen , it would affect the arachidonic acid pathway . This pathway produces prostaglandins, so inhibiting prostaglandin synthetase would disrupt this pathway, reducing inflammation and pain.

Result of Action

If it acts similarly to flurbiprofen , it would reduce inflammation and pain by inhibiting the production of prostaglandins .

properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCPNADYHADDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (7.5 mL) was added to compound (4) obtained above (7.09 g, 22.6 mmol) in acetic acid (26 mL) and water (18 mL), and the obtained mixture was heated to reflux for 12 hours. After completion of the reaction, the mixture was cooled and concentrated under reduced pressure, and the residue was extracted with dichloromethane. The extract was washed with saturated saline and water and dried (over sodium sulfate). The solvent was then distilled off under reduced pressure to give 3.72 g (77%) of compound (5) of interest as clear reddish brown oil.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
77%

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